molecular formula C20H23N3O3 B2971747 N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide CAS No. 1203341-83-6

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide

Cat. No. B2971747
CAS RN: 1203341-83-6
M. Wt: 353.422
InChI Key: KRCUQZHUJLFXAE-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53 protein. p53 is a tumor suppressor protein that plays a crucial role in preventing the formation and growth of cancer cells. MI-773 has been shown to inhibit the interaction between p53 and its negative regulator, MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is its specificity for p53 and MDM2, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is synthesized using a multi-step process that involves the coupling of various intermediates. The first step involves the synthesis of 2-(1-methyl-1H-indol-3-yl) ethanol, which is then reacted with 2-bromoethyl morpholine to obtain 2-(1-methyl-1H-indol-3-yl)-2-morpholinoethanol. This intermediate is then converted to this compound through a series of reactions involving the use of various reagents and catalysts.

Scientific Research Applications

N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(1-methylindol-3-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22-14-16(15-5-2-3-6-17(15)22)18(23-8-11-25-12-9-23)13-21-20(24)19-7-4-10-26-19/h2-7,10,14,18H,8-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUQZHUJLFXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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